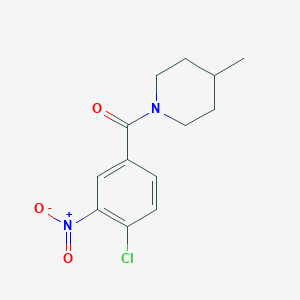
(4-Chloro-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Chloro-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone” is a chemical compound with the molecular formula C13H15ClN2O3 . It is used in various scientific research applications.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 4-methylpiperidin-1-yl group and a 4-chloro-3-nitrophenyl group connected by a methanone (carbonyl) group .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The compound has been used in the synthesis of novel chemical structures, such as the synthesis of pyrrolo[1,2-b]cinnolin-10-one ring systems, showcasing its utility in developing new chemical entities with potential applications in material science and pharmaceutical chemistry (Kimbaris & Varvounis, 2000).
Imaging Agents for Parkinson's Disease
- Synthesized as a precursor for PET imaging agents, specifically targeting the LRRK2 enzyme in Parkinson's disease, demonstrating its potential in neurodegenerative disease diagnosis and research (Wang, Gao, Xu, & Zheng, 2017).
Crystal Engineering and Material Science
- Investigated for its role in clathrate formation with benzene, providing insights into the interactions between aromatic rings and their implications for material design and crystal engineering (Eto et al., 2011).
Pharmaceutical Chemistry
- Applied in the development of novel antibacterial and anti-inflammatory agents, showcasing its versatility in medicinal chemistry for the generation of compounds with potential therapeutic benefits (Ravula et al., 2016).
Structural Analysis and Molecular Design
- The structural characterization of related compounds has informed the synthesis of antileukemic agents, highlighting its contribution to drug design and development processes (Koroleva et al., 2011).
Propiedades
IUPAC Name |
(4-chloro-3-nitrophenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-9-4-6-15(7-5-9)13(17)10-2-3-11(14)12(8-10)16(18)19/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBHEBDGLZYWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


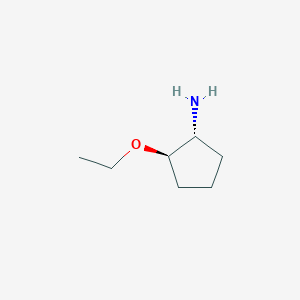
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808557.png)
![3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B2808559.png)
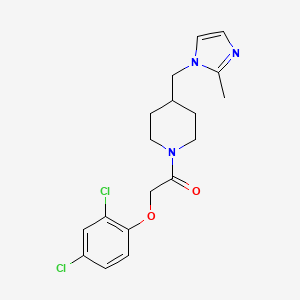
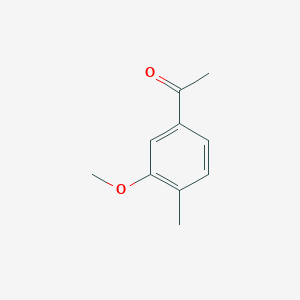
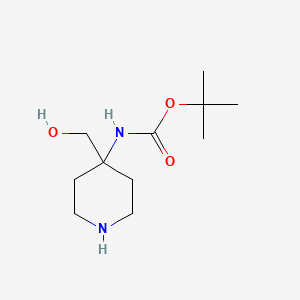

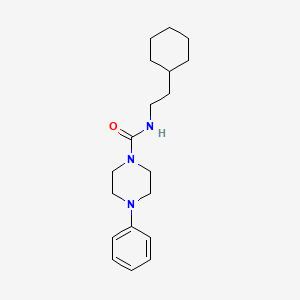
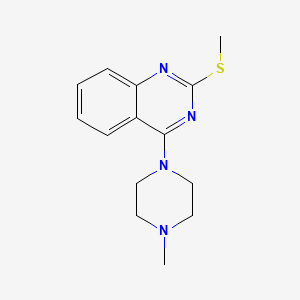
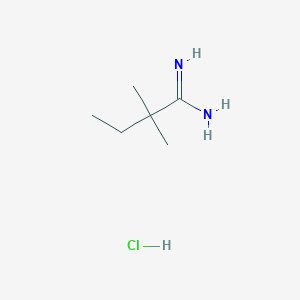
![2-[5-amino-3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2808571.png)
![Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2808572.png)
![N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2808575.png)